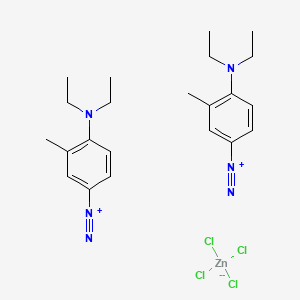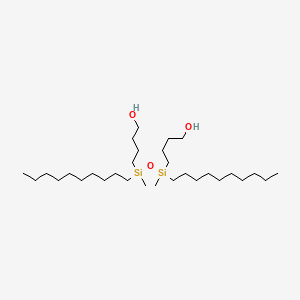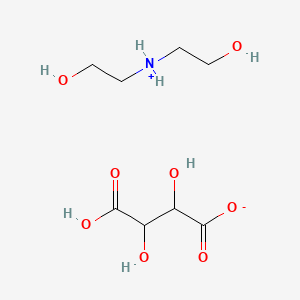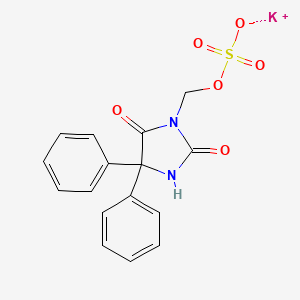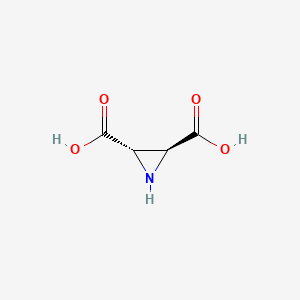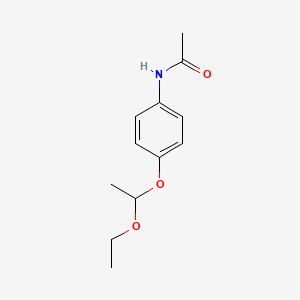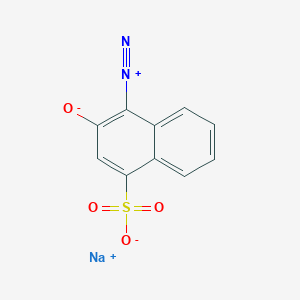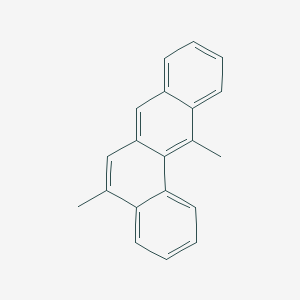
5,12-Dimethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,12-Dimethylbenz(a)anthracene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of benz(a)anthracene with methyl groups at the 5 and 12 positions . The reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and sulfonated derivatives.
Aplicaciones Científicas De Investigación
5,12-Dimethylbenz(a)anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: To investigate the biological effects of carcinogens and their interactions with cellular components.
Medicine: In cancer research to induce tumors in animal models and study the mechanisms of carcinogenesis.
Industry: As a reference compound in environmental monitoring and pollution studies.
Mecanismo De Acción
5,12-Dimethylbenz(a)anthracene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and cause mutations . These mutations can initiate the process of carcinogenesis by altering the expression of oncogenes and tumor suppressor genes . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various genes involved in xenobiotic metabolism .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another potent carcinogenic polycyclic aromatic hydrocarbon with similar structure and properties.
Benz(a)anthracene: The parent compound without methyl groups, also known for its carcinogenic properties.
9,10-Dimethyl-1,2-benzanthracene: A structural isomer with different methyl group positions.
Uniqueness
5,12-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity . The position of the methyl groups affects the compound’s ability to interact with enzymes and DNA, making it a valuable tool in studying the structure-activity relationships of carcinogens .
Propiedades
Número CAS |
21297-22-3 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |
Clave InChI |
NGDOAMUCOVXUSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




